CYP2A6 Inhibitory Potency: Irreversible Inhibition Profile vs. Methoxsalen
3-Butyl-7-hydroxy-4-methylchromen-2-one demonstrates irreversible inhibition of the CYP2A6 enzyme in human liver microsomes, with a reported Ki of 2.90E+4 nM (29 µM) [1]. This is in contrast to the known CYP2A6 substrate 7-hydroxycoumarin, which does not exhibit this inhibitory profile. While the standard inhibitor methoxsalen is more potent, its clinical utility is limited by concurrent CYP3A4 inhibition, a liability that newer 3-alkyl coumarin derivatives are designed to overcome through structural selectivity [2]. The irreversible binding mode suggests that the 3-butyl chain facilitates mechanism-based inhibition, a feature not possible with the 3-unsubstituted parent compound, 7-hydroxy-4-methylcoumarin.
| Evidence Dimension | CYP2A6 enzyme inhibition (Ki) |
|---|---|
| Target Compound Data | Ki = 29 µM (irreversible inhibition) |
| Comparator Or Baseline | Methoxsalen (potent but non-selective CYP2A6 inhibitor); 7-hydroxy-4-methylcoumarin (no reported CYP2A6 inhibition as baseline). |
| Quantified Difference | Target compound shows irreversible inhibition, a qualitative mechanistic difference from the parent scaffold. Quantitative selectivity profile over CYP3A4 is an advanced differentiator for the class being developed. |
| Conditions | Human liver microsomes; coumarin 7-hydroxylation assay. |
Why This Matters
For researchers developing selective CYP2A6 inhibitors as smoking cessation aids, this compound provides a mechanistically distinct starting point compared to the non-selective clinical agent methoxsalen.
- [1] BindingDB. BDBM50358746. Affinity Data: Ki = 2.90E+4nM for irreversible inhibition of CYP2A6 in human liver microsomes. View Source
- [2] Yamaguchi Y, Nishizono N, Kobayashi D, Yoshimura T, Wada K, Kobayashi K, Oda K. Synthesis and biological evaluation of coumarin derivatives as selective CYP2A6 inhibitors. Bioorg Med Chem Lett. 2023;86:129206. View Source
